

Reactivity of Diethyl 2-(1-nitroethyl)succinate versus other Michael acceptors

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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

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A Comparative Guide to the Reactivity of Michael Acceptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of common Michael acceptors, offering valuable insights for researchers engaged in organic synthesis and drug development. The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β -unsaturated carbonyl compound (Michael acceptor). The reactivity of the Michael acceptor is a critical parameter influencing reaction rates, yields, and the overall efficiency of the synthesis.

While direct kinetic data for the specific compound **diethyl 2-(1-nitroethyl)succinate** as a Michael acceptor is not readily available in the literature—as it is itself the product of a Michael addition—we can infer its reactivity profile by examining its constituent precursors. **Diethyl 2-(1-nitroethyl)succinate** is formed through the Michael addition of a nitroalkane to an unsaturated diester, such as diethyl fumarate or diethyl maleate. Therefore, this guide will focus on comparing the reactivity of these and other structurally relevant Michael acceptors for which robust experimental data exists.

Quantitative Comparison of Michael Acceptor Reactivity



The following table summarizes the experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition reaction of various common Michael acceptors with 1-hexanethiol. The data is extracted from a study by Bowman et al. (2021), which provides a systematic investigation of Michael acceptor reactivity under consistent experimental conditions.[1]

Michael Acceptor	Abbreviatio n	Propagatio n Rate Coefficient (k_P) [M ⁻¹ s ⁻¹]	Reverse Propagatio n Rate Coefficient (kP) [s ⁻¹]	Chain- Transfer Rate Coefficient (k_CT) [M ⁻¹ s ⁻¹]	Overall Reaction Rate Coefficient (k_overall) [s ⁻¹]
N- propylmaleimi de	PMI	30.1 ± 1.5	0.3 ± 0.1	1.8 ± 0.2	6.2 ± 0.3
Diethyl fumarate	DEF	8.1 ± 0.4	13.2 ± 0.7	1.6 ± 0.1	2.5 ± 0.1
Ethyl vinyl sulfone	EVS	5.2 ± 0.3	0.1 ± 0.0	0.8 ± 0.1	3.1 ± 0.2
Diethyl maleate	DEM	2.2 ± 0.1	1.9 ± 0.1	0.4 ± 0.0	0.7 ± 0.0
Butyl acrylate	ВА	1.5 ± 0.1	0.2 ± 0.0	0.3 ± 0.0	0.5 ± 0.0

Key Observations:

- N-propylmaleimide (PMI) exhibits the highest overall reactivity, with a significantly larger propagation rate coefficient compared to the other acceptors.[1]
- Diethyl fumarate (DEF) is notably more reactive than its cis-isomer, diethyl maleate (DEM), demonstrating a nearly four-fold higher overall reaction rate.[1] This highlights the significant impact of stereochemistry on reactivity.
- Ethyl vinyl sulfone (EVS) shows a moderate to high reactivity, comparable to DEF.



Butyl acrylate (BA) is the least reactive among the tested acceptors.[1]

Experimental Protocols

The following is a representative experimental protocol for determining the kinetic parameters of a thiol-Michael addition reaction, based on the methodology described by Bowman et al. (2021).[1]

Materials:

- · Michael acceptor (e.g., diethyl fumarate)
- Thiol (e.g., 1-hexanethiol)
- Photobase generator (e.g., 2-(2-nitrophenyl)propyloxycarbonyl-1,1,3,3-tetramethylguanidine,
 NPPOC-TMG)
- Solvent (e.g., tetrahydrofuran, THF)
- Internal standard (for chromatography)
- Reaction vessel (e.g., quartz cuvette or NMR tube)
- UV light source (for photobase generation)
- Analytical instrument (e.g., HPLC or NMR spectrometer)

Procedure:

- Solution Preparation: Prepare a stock solution of the Michael acceptor, thiol, and photobase generator in the chosen solvent at known concentrations.
- Reaction Initiation: Transfer the reaction mixture to the reaction vessel and place it in the
 analytical instrument. Initiate the reaction by exposing the sample to a UV light source of a
 specific wavelength and intensity to activate the photobase generator.
- Kinetic Monitoring: Monitor the reaction progress over time by acquiring data at regular intervals using the analytical instrument. This typically involves measuring the decrease in



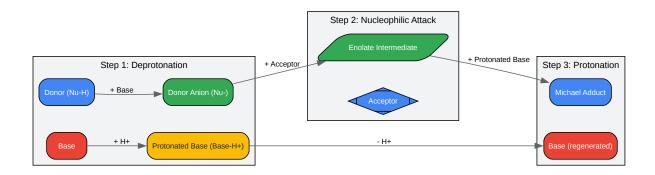
the concentration of the reactants (Michael acceptor and thiol) and the increase in the concentration of the product.

- Data Analysis:
 - Calculate the conversion of the reactants at each time point.
 - Utilize a kinetic model to fit the experimental data and extract the rate coefficients (k_P, k_P, k_CT, and k_overall). The specific kinetic model will depend on the reaction mechanism.
 For the base-catalyzed thiol-Michael reaction, a model accounting for propagation, reverse propagation, and chain transfer steps is appropriate.[1]

Visualizing Reaction Mechanisms and Workflows

Michael Addition Reaction Mechanism

The following diagram illustrates the general base-catalyzed Michael addition mechanism.



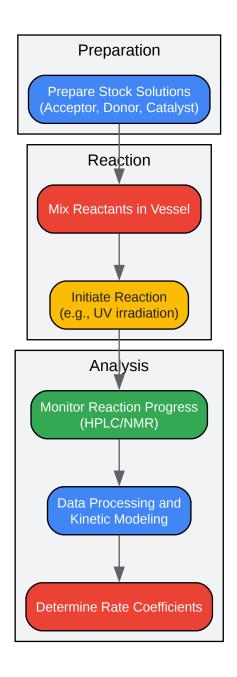
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Caption: Base-catalyzed Michael addition mechanism.

Experimental Workflow for Kinetic Analysis



The following diagram outlines the typical workflow for the experimental determination of Michael addition kinetics.



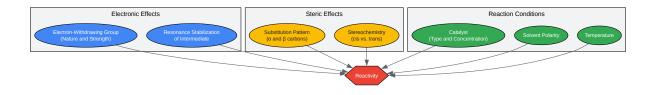
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Caption: Workflow for kinetic analysis of Michael additions.

Logical Relationship of Reactivity Factors

This diagram illustrates the key factors influencing the reactivity of a Michael acceptor.





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Caption: Factors influencing Michael acceptor reactivity.

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References

- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction PMC [pmc.ncbi.nlm.nih.gov]
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